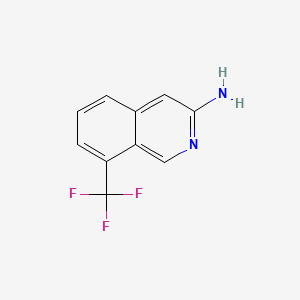

8-(Trifluoromethyl)isoquinolin-3-amine

Description

BenchChem offers high-quality 8-(Trifluoromethyl)isoquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Trifluoromethyl)isoquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-9(14)15-5-7(6)8/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOPFIOCKFMNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857227 | |

| Record name | 8-(Trifluoromethyl)isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-83-5 | |

| Record name | 8-(Trifluoromethyl)isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 8-(Trifluoromethyl)isoquinolin-3-amine: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of a candidate molecule is a cornerstone property that dictates its fate. It is a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 8-(Trifluoromethyl)isoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and practical methodologies to understand, predict, and experimentally determine its solubility in a range of organic solvents. By synthesizing established principles with actionable protocols, this document serves as a comprehensive resource for navigating the solubility challenges inherent in the development of novel therapeutics.

Physicochemical Profile of 8-(Trifluoromethyl)isoquinolin-3-amine

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. 8-(Trifluoromethyl)isoquinolin-3-amine is a crystalline powder with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | [1] |

| Molecular Weight | 212.17 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 117-120 °C | [1] |

| CAS Number | 65439-61-2 | [1] |

The molecule's structure, featuring a rigid isoquinoline core, a basic amine group, and a lipophilic trifluoromethyl group, presents a unique combination of functionalities that govern its interactions with various solvents.

Deconstructing Solubility: A Theoretical Framework

The principle of "like dissolves like" is the bedrock of solubility prediction.[2] This adage is a simplified representation of the complex interplay of intermolecular forces between a solute and a solvent. For 8-(Trifluoromethyl)isoquinolin-3-amine, we must consider the contributions of its distinct structural motifs.

The Isoquinoline Core

The isoquinoline ring system, a benzopyridine, is a weakly basic aromatic heterocycle.[3] While it has low solubility in water, it readily dissolves in many common organic solvents such as ethanol, acetone, and diethyl ether.[3] The aromatic nature of the fused rings allows for π-π stacking interactions, which can be significant in aromatic solvents.

The Amine (-NH₂) Functional Group

The primary amine group at the 3-position is a key contributor to the molecule's polarity and its capacity for hydrogen bonding. As a hydrogen bond donor and acceptor, this group can interact favorably with protic solvents (e.g., alcohols) and other polar aprotic solvents (e.g., DMSO). The basicity of the amine also means that the compound's solubility can be significantly influenced by the pH of the medium, particularly in aqueous systems.

The Trifluoromethyl (-CF₃) Group: A Lipophilic Modifier

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[4] The -CF₃ group is highly electronegative and significantly increases the lipophilicity of the molecule.[5][6] This increased lipophilicity generally enhances solubility in non-polar organic solvents. The C-F bond is the strongest single bond in organic chemistry, contributing to the metabolic stability of the compound.[7]

Inference on Expected Solubility: Based on this structural analysis, 8-(Trifluoromethyl)isoquinolin-3-amine is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF, where both the polar amine and the aromatic system can be solvated. Good solubility is also expected in alcohols like ethanol and methanol, which can engage in hydrogen bonding with the amine group. Its solubility is likely to be lower in non-polar aliphatic solvents like hexane, where the polar interactions of the amine and the isoquinoline nitrogen are not favorably accommodated.

A Predictive Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework for assessing solute-solvent compatibility.[8] The total cohesion energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][9]

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [10]

A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSP values for 8-(Trifluoromethyl)isoquinolin-3-amine are not available, they can be estimated using group contribution methods.[11] Software packages are available that can calculate these parameters based on the molecular structure.

Below is a table of HSP for common organic solvents to aid in the initial selection for solubility screening.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Heptane | 15.3 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

By estimating the HSP for 8-(Trifluoromethyl)isoquinolin-3-amine, a researcher can prioritize solvents for experimental testing.

Experimental Determination of Solubility: Protocols and Best Practices

In the absence of published data, experimental determination is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the FDA.[12]

The Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution of the compound in a specific solvent at a defined temperature.

Objective: To determine the equilibrium solubility of 8-(Trifluoromethyl)isoquinolin-3-amine in a selection of organic solvents.

Materials:

-

8-(Trifluoromethyl)isoquinolin-3-amine (crystalline powder)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath (e.g., set to 25 °C and/or 37 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation: Add an excess amount of 8-(Trifluoromethyl)isoquinolin-3-amine to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator on an orbital shaker. Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[12] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[13] Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination:

Caption: Shake-flask method workflow.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where rapid screening of multiple compounds and conditions is required, HTS methods for solubility determination are employed. These methods are typically kinetic rather than equilibrium-based.

-

Nephelometry: This technique measures the turbidity of a solution caused by the precipitation of the compound from a stock solution (usually in DMSO) into an aqueous or organic medium.[13] The concentration at which precipitation occurs is taken as the kinetic solubility.

Conceptual Workflow for Nephelometric Solubility Assay:

Sources

- 1. 8-(trifluoromethyl)isoquinolin-3-amine - Crystalline Powder, Cas No: 65439-61-2, 98% Purity, Slightly Soluble In Water, Toxic Properties at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 2. chem.ws [chem.ws]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. rsc.org [rsc.org]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kinampark.com [kinampark.com]

- 13. who.int [who.int]

The Trifluoromethyl Group: A Key to Unlocking Novel Biological Activities in Isoquinoline Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Trifluoromethylation in Isoquinoline Scaffolds

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has led to the exploration of various chemical modifications. Among these, the introduction of a trifluoromethyl (CF3) group has emerged as a powerful strategy in modern drug design.[2]

The unique physicochemical properties of the trifluoromethyl group—high electronegativity, metabolic stability, and increased lipophilicity—can profoundly influence the biological activity of the parent isoquinoline molecule.[3] These alterations often translate into improved drug-like properties, including enhanced binding affinity to target proteins, better membrane permeability, and increased resistance to metabolic degradation.[3][4] This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated isoquinoline compounds, focusing on their anticancer, antimicrobial, and neuroprotective potential, along with the underlying mechanisms of action and relevant experimental protocols.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Trifluoromethylated isoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2]

Cytotoxicity and Apoptosis Induction

A primary indicator of anticancer potential is a compound's ability to induce cell death in cancer cells. Several studies have reported the potent cytotoxic activity of trifluoromethylated isoquinoline derivatives. For instance, 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone has shown significant cell-growth inhibitory activity with an IC50 of 10±2.5 microM in human promyelocytic leukemic cells, where it appears to induce apoptosis.[5] Another study on quinoline-derived trifluoromethyl alcohols identified 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol as having more potent anticancer activity than cisplatin, with an LC50 value of 14.14 μM.[6]

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Trifluoromethylated isoquinolines have been shown to trigger this process. For example, at a concentration of 5 μg/mL, certain isoquinoline derivatives induced a significant increase in apoptotic cells (21% and 9% for compounds B01002 and C26001, respectively).[7] Further investigations have revealed that these compounds can activate key apoptotic players like caspase-3 and PARP.[7]

Table 1: Anticancer Activity of Selected Trifluoromethylated Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50/LC50 (µM) | Reference |

| 2,8-Bis(trifluoromethyl)quinoline derivative | Human promyelocytic leukemia (HL-60) | 10 | [5] |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not specified | 14.14 | [6] |

| Isoquinoline derivative B01002 | Ovarian cancer (SKOV3) | 7.65 (µg/mL) | [7] |

| Isoquinoline derivative C26001 | Ovarian cancer (SKOV3) | 11.68 (µg/mL) | [7] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Human breast cancer (MCF-7) | 2.63 | [8] |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | Human breast cancer (MCF-7) | 3.09 | [8] |

Modulation of Key Signaling Pathways

The anticancer effects of trifluoromethylated isoquinolines are often mediated through their interaction with critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently implicated signaling cascades in cancer.[3]

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers.[1] Molecular docking studies suggest that trifluoromethylated quinolines may exert their cytotoxic effects by inhibiting the PI3K signaling pathway.[3] Although direct western blot evidence for trifluoromethylated isoquinolines is still emerging, the broader class of isoquinoline alkaloids is known to interfere with this pathway.[3]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[9] Isoquinoline alkaloids have been shown to modulate MAPK activation.[9] While specific data on trifluoromethylated isoquinolines is an active area of research, the structural modifications introduced by the CF3 group are anticipated to enhance their interaction with key kinases in this pathway.

Caption: Generalized signaling pathways implicated in the anticancer effects of isoquinoline alkaloids.

Experimental Protocols for Evaluating Anticancer Activity

1. MTT Assay for Cell Viability:

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Step 1: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Step 2: Treat the cells with various concentrations of the trifluoromethylated isoquinoline compound for 24, 48, or 72 hours.

-

Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 4: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Step 5: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Step 1: Treat cancer cells with the test compound for a specified period.

-

Step 2: Harvest the cells and wash them with cold PBS.

-

Step 3: Resuspend the cells in 1X Binding Buffer.

-

Step 4: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Step 5: Incubate the cells for 15 minutes at room temperature in the dark.

-

Step 6: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethylated isoquinolines have shown promise as a new class of antimicrobial compounds, particularly against Gram-positive bacteria.[10]

Efficacy against Bacterial Strains

Studies have demonstrated that synthetic trifluoromethylated isoquinoline derivatives exhibit significant antibacterial activity. For example, certain alkynyl isoquinolines have shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 4–16 µg/mL.[10] The trifluoromethyl-substituted pyrazole derivative has also demonstrated good activity against tested bacteria with a low MIC value of 3.12 µg/mL for one of the MRSA strains.[11]

Table 2: Antimicrobial Activity of Selected Trifluoromethylated Isoquinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkynyl Isoquinolines | Gram-positive bacteria (general) | 4-16 | [10] |

| Alkynyl Isoquinolines | MRSA | 4 or 8 | [10] |

| Trifluoromethyl-substituted pyrazole derivative | MRSA | 3.12 | [11] |

Mechanism of Action

The precise mechanisms of action for many trifluoromethylated isoquinolines are still under investigation. However, it is hypothesized that their antimicrobial effects may stem from their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity. The fluoroquinolones, a well-established class of antibiotics, act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[12] It is plausible that trifluoromethylated isoquinolines may share or have similar intracellular targets.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of trifluoromethylated isoquinolines.

Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method:

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Step 1: Prepare serial two-fold dilutions of the trifluoromethylated isoquinoline compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Step 2: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Step 3: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Step 4: Incubate the plate at 37°C for 18-24 hours.

-

Step 5: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by progressive neuronal loss. Emerging evidence suggests that isoquinoline alkaloids possess neuroprotective properties, and their trifluoromethylated derivatives are being explored for their potential in this area.[1]

Protection Against Oxidative Stress and Neuronal Cell Death

Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. The neurotoxin MPP+ is commonly used to induce Parkinson's-like pathology in cellular models, such as the human neuroblastoma SH-SY5Y cell line. Studies have shown that certain compounds can protect these cells from MPP+-induced cytotoxicity.[13] While specific data on trifluoromethylated isoquinolines are still being gathered, the known antioxidant properties of the isoquinoline scaffold suggest a likely mechanism of action.[14]

The neuroprotective effects can be quantified by measuring cell viability and assessing markers of apoptosis. For instance, pretreatment with a neuroprotective agent can significantly reduce MPP+-induced DNA fragmentation.[15]

Potential Mechanisms of Neuroprotection

The neuroprotective mechanisms of trifluoromethylated isoquinolines are likely to involve the modulation of cellular pathways that combat oxidative stress and inhibit apoptosis. This may include the activation of antioxidant response elements and the regulation of pro- and anti-apoptotic proteins. The lipophilicity conferred by the trifluoromethyl group may also enhance the ability of these compounds to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[3]

Caption: A generalized workflow for evaluating the neuroprotective effects of trifluoromethylated isoquinolines in an in vitro model.

Experimental Protocol for Assessing Neuroprotective Activity

In Vitro Model of Parkinson's Disease (MPP+ treated SH-SY5Y cells):

-

Step 1: Culture SH-SY5Y human neuroblastoma cells in appropriate media.

-

Step 2: Pre-treat the cells with various concentrations of the trifluoromethylated isoquinoline compound for a specified duration (e.g., 1 hour).

-

Step 3: Expose the cells to a neurotoxin, such as MPP+ (e.g., 500 µM), for 24-48 hours to induce neuronal damage.

-

Step 4: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound indicates a protective effect.

-

Step 5: Evaluate apoptosis using Annexin V/PI staining and flow cytometry to quantify the reduction in apoptotic cells.

-

Step 6: Measure markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels, to investigate the antioxidant mechanism.

Conclusion and Future Directions

The incorporation of a trifluoromethyl group into the isoquinoline scaffold represents a highly effective strategy for the development of novel therapeutic agents with potent biological activities. This guide has highlighted the significant potential of trifluoromethylated isoquinolines as anticancer, antimicrobial, and neuroprotective agents.

The enhanced lipophilicity, metabolic stability, and binding affinity conferred by the CF3 group contribute to their improved pharmacological profiles. While the precise mechanisms of action are still being elucidated for many of these compounds, their ability to modulate key signaling pathways, induce apoptosis, and combat oxidative stress underscores their therapeutic promise.

Future research should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: To systematically explore how the position and chemical environment of the trifluoromethyl group, as well as other substituents on the isoquinoline ring, influence biological activity.

-

In-depth Mechanistic Investigations: To fully characterize the molecular targets and signaling pathways modulated by these compounds, utilizing techniques such as western blotting, kinase profiling, and transcriptomics.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.[16]

The continued exploration of trifluoromethylated isoquinolines holds great promise for the discovery and development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available from: [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. Available from: [Link]

-

Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed. Available from: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]

-

A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Available from: [Link]

-

Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. Available from: [Link]

-

Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. Available from: [Link]

-

Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed. Available from: [Link]

-

In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - MDPI. Available from: [Link]

-

1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed. Available from: [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. Available from: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. Available from: [Link]

-

Neuroprotective effects of saikosaponin-d on MPP+-induced cytotoxicity in SH-SY5Y cells via regulation of SIRT3 - e-Century Publishing Corporation. Available from: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available from: [Link]

-

Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - Dove Medical Press. Available from: [Link]

-

Cytotoxic Activities of 1−5 against Three Cancer Cell Lines - ResearchGate. Available from: [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. Available from: [Link]

-

Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment - International Journal of Medical Pharmaceutical and Health Sciences. Available from: [Link]

-

Comparative analysis of PI3K-AKT and MEK-ERK1/2 signaling-driven molecular changes in granulosa cells - ScienceOpen. Available from: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing). Available from: [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available from: [Link]

-

Structure--activity relationship of quinolones - PubMed. Available from: [Link]

-

Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells - PMC - NIH. Available from: [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. Available from: [Link]

-

Natural and synthetic isoquinoline derivatives with antimicrobial activity - ResearchGate. Available from: [Link]

-

Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells - ResearchGate. Available from: [Link]

-

PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - NIH. Available from: [Link]

-

The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - MDPI. Available from: [Link]

-

Pre-treatment of SH-SY5Y cells with guanosine decreases MPP +-induced... - ResearchGate. Available from: [Link]

Sources

- 1. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 8-(Trifluoromethyl)isoquinolin-3-amine

Authored for Drug Development Professionals and Research Scientists

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 8-(Trifluoromethyl)isoquinolin-3-amine are instrumental as building blocks for new chemical entities. The introduction of a trifluoromethyl group to the isoquinoline scaffold can significantly alter its physicochemical and pharmacological properties. However, these structural modifications also necessitate a thorough and proactive evaluation of the compound's safety profile. This guide moves beyond mere compliance, adopting a risk-based, scientific-first approach to the handling of this research chemical. We will dissect its known and anticipated toxicological profile, establish robust handling protocols grounded in the hierarchy of controls, and provide actionable emergency procedures. The causality behind each recommendation is explained to empower the researcher with a deeper understanding of the safety principles at play.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling and use. These properties dictate storage conditions, appropriate solvents, and potential physical hazards.

| Property | Value | Source |

| Chemical Name | 8-(Trifluoromethyl)isoquinolin-3-amine | N/A |

| CAS Number | 65439-61-2 | [1][2] |

| Molecular Formula | C₁₀H₇F₃N₂ | [1][2] |

| Molecular Weight | 212.17 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO and ethanol. | [1] |

| Melting Point | 117-120 °C | [1] |

| Primary Application | Used as a pharmaceutical intermediate and reagent in chemical synthesis. | [1] |

Section 2: Hazard Identification and GHS Classification

While specific, comprehensive toxicological studies for 8-(Trifluoromethyl)isoquinolin-3-amine are not extensively published, a reliable hazard profile can be anticipated by examining its structural analogs, namely isoquinolin-3-amine and 8-aminoisoquinoline. The presence of the amine and the isoquinoline core suggests a potential for biological activity that warrants a cautious approach. The classification below is therefore a scientifically-grounded anticipation of its hazards.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram | Rationale / Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | Based on Isoquinolin-3-amine and 8-Aminoisoquinoline.[3][4] | |

| Acute Toxicity, Dermal | Category 4 (Anticipated) | H312: Harmful in contact with skin | Warning | Based on 8-Aminoisoquinoline.[3] | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Based on Isoquinolin-3-amine and 8-Aminoisoquinoline.[3][4] | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | Based on Isoquinolin-3-amine and 8-Aminoisoquinoline.[3][4] | |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning | Based on respiratory system irritation noted for analogs.[3][4] | |

| Aquatic Hazard, Chronic | Category 3 (Anticipated) | H412: Harmful to aquatic life with long lasting effects | (None) | (None) | Based on data for the parent isoquinoline structure.[5] |

Section 3: Toxicological Profile

The toxicological profile dictates the necessary precautions. The primary risks associated with this compound are acute in nature, arising from direct contact or inhalation.

-

Routes of Exposure: The main routes of occupational exposure are inhalation of the crystalline powder, skin contact, eye contact, and accidental ingestion.[3]

-

Acute Effects:

-

Inhalation: Inhaling the dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[3]

-

Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and itching.[3][4] As an analog to 8-aminoisoquinoline, which is harmful in contact with skin, systemic absorption following dermal exposure is a potential risk.[3]

-

Eye Contact: The compound is expected to be a serious irritant to the eyes, potentially causing significant discomfort, redness, and watering.[3][4]

-

Ingestion: Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[3] It is classified as harmful if swallowed.[3][4]

-

-

Chronic Effects & Carcinogenicity:

-

There is no specific data available regarding the long-term effects, mutagenicity, or carcinogenicity of 8-(Trifluoromethyl)isoquinolin-3-amine.

-

For context, a related compound, 8-hydroxyquinoline, was evaluated by the National Toxicology Program (NTP) and showed no evidence of carcinogenicity in rats or mice under the conditions of the study.[6] However, it is crucial to understand that this data is not directly transferable and should not be used to assume a lack of chronic hazard for 8-(Trifluoromethyl)isoquinolin-3-amine. The precautionary principle must be applied.

-

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered defense strategy is essential for minimizing exposure. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of priority.

Caption: The Hierarchy of Controls prioritizes engineering solutions over reliance on PPE.

1. Engineering Controls (The Primary Barrier): The most critical step is to physically isolate the researcher from the chemical.

-

Chemical Fume Hood: All weighing and handling of 8-(Trifluoromethyl)isoquinolin-3-amine solid must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of airborne particulates.[3]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[7]

-

Emergency Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[7]

2. Administrative Controls (Procedural Safeguards):

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

3. Personal Protective Equipment (PPE) (The Final Barrier): PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

-

Eye/Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[9] A face shield may be required for procedures with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use and change them frequently.

-

Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

-

-

Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a functional fume hood. For spill cleanup or handling larger quantities where dust generation is unavoidable, a full-face respirator with appropriate particulate filters should be used.[7][9]

Section 5: Safe Handling, Storage, and Workflow

A systematic workflow minimizes the risk of exposure and cross-contamination at every step.

Caption: A systematic workflow for handling the research chemical from receipt to disposal.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any spilled powder.

-

Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.

-

Post-Handling: After use, securely close the primary container. Decontaminate the spatula and the work surface within the fume hood.

-

Hygiene: Remove gloves and lab coat before leaving the work area. Wash hands immediately and thoroughly.[8]

Storage Protocols:

-

Conditions: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[8]

-

Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8]

-

Incompatibilities: Store separately from strong oxidizing agents and acids, as these may cause vigorous or hazardous reactions.[8]

-

Security: For potent or highly toxic compounds, storing in a locked cabinet is a best practice.[5]

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[3]

Spill Response Protocol:

-

Evacuate: Alert others in the area and evacuate all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Collect: Carefully sweep the material into a designated, labeled waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Dispose: Seal the waste container and dispose of it through your institution's Environmental Health and Safety (EHS) department.

Section 7: Disposal Considerations

Chemical waste disposal is strictly regulated.

-

Responsibility: All waste containing 8-(Trifluoromethyl)isoquinolin-3-amine, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Procedure: Dispose of the material through a licensed and approved waste disposal facility.[3][5] Do not dispose of it in the regular trash or pour it down the drain.

-

Compliance: Adhere to all federal, state, and local environmental regulations. Consult with your institution's EHS office for specific guidance and procedures.

References

- SAFETY DATA SHEET for Isoquinoline. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET for 8-Aminoisoquinoline. (2010). Fisher Scientific.

- SAFETY DATA SHEET for 8-Quinolinamine. (2009). Thermo Fisher Scientific.

- 8-(trifluoromethyl)

- First Aid Procedures for Chemical Hazards.NIOSH - CDC.

- MATERIAL SAFETY DATA SHEET for Trifluoromethane.

- MATERIAL SAFETY D

- 8-Fluoroisoquinoline SDS.ECHEMI.

- Safety Data Sheet: Tris(3-hydroxypropyltriazolylmethyl)amine.Carl ROTH.

- TR-276: 8-Hydroxyquinoline in F344/N Rats and B6C3F1Mice.

- Isoquinolin-3-Amine Hazard D

- Isoquinolin-8-amine Hazard D

- Hazard Identification and First Aid Measures.Gurtler Industries Inc..

- SAFETY DATA SHEET for (+)-Bis[(R)-1-phenylethyl]amine. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET for 6-Chloro-2-(trifluoromethyl)quinolin-4-ol.

- Safety Data Sheet for Tetramethylammonium (trifluoromethyl)sulfanide.Synquest Labs.

- 8-(Trifluoromethyl)isoquinolin-3-amine Product Page.ChemScene.

Sources

- 1. 8-(trifluoromethyl)isoquinolin-3-amine - Crystalline Powder, Cas No: 65439-61-2, 98% Purity, Slightly Soluble In Water, Toxic Properties at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. profoam.com [profoam.com]

A Technical Guide to the Spectroscopic Profile of 8-(Trifluoromethyl)isoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a widely employed strategy to enhance metabolic stability, lipophilicity, and receptor binding affinity.[1] 8-(Trifluoromethyl)isoquinolin-3-amine represents a key pharmacophore, and a comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in structure-activity relationships (SAR) during drug discovery and development.

This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 8-(Trifluoromethyl)isoquinolin-3-amine. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive profile. This approach is designed to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Spectroscopic Overview

The structure of 8-(Trifluoromethyl)isoquinolin-3-amine, presented below, dictates its unique spectroscopic fingerprint. The isoquinoline core provides a rigid aromatic framework, while the electron-withdrawing trifluoromethyl group and the electron-donating amine substituent significantly influence the electronic environment of the molecule, leading to characteristic shifts and patterns in its spectra.

Caption: Chemical structure of 8-(Trifluoromethyl)isoquinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 8-(Trifluoromethyl)isoquinolin-3-amine, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. The predicted ¹H NMR data is summarized in the table below, with assignments based on the analysis of related structures such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-1 | ~8.9 - 9.1 | Singlet (s) | Deshielded proton adjacent to the ring nitrogen. |

| Aromatic Protons (H-4, H-5, H-6, H-7) | ~7.0 - 8.0 | Multiplet (m) | Complex coupling patterns in the aromatic region, influenced by the CF₃ and NH₂ groups. |

| NH₂ Protons | ~5.0 - 6.0 | Broad Singlet (br s) | Protons attached to nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with trace amounts of water.[3] This peak will disappear upon D₂O exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-(Trifluoromethyl)isoquinolin-3-amine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[3]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[3]

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the influence of the trifluoromethyl group, a key feature will be the C-CF₃ signal, which will appear as a quartet due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~150 - 155 | Carbon bearing the amine group, significantly influenced by the nitrogen's electronegativity. |

| Aromatic Carbons | ~110 - 140 | A complex set of signals for the carbons of the isoquinoline core. |

| C-8 | ~125 - 130 (quartet) | Carbon attached to the CF₃ group, showing coupling to the three fluorine atoms. |

| CF₃ | ~120 - 125 (quartet) | The carbon of the trifluoromethyl group itself, exhibiting a strong C-F coupling. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Decoupling techniques are typically used to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 8-(Trifluoromethyl)isoquinolin-3-amine will be characterized by absorptions corresponding to N-H, C-N, C=C, and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (primary amine) | 3400 - 3250 | Two distinct bands, one for the symmetric and one for the asymmetric stretch.[4] |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to weak bands. |

| N-H Bend (primary amine) | 1650 - 1580 | A sharp band.[4] |

| C=C Stretch (aromatic) | 1600 - 1450 | Multiple sharp bands of varying intensity. |

| C-N Stretch (aromatic amine) | 1335 - 1250 | A strong band.[4] |

| C-F Stretch (CF₃) | 1300 - 1100 | Strong, characteristic absorptions. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Spectrum Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The instrument's software will automatically generate the transmittance or absorbance spectrum.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of 8-(Trifluoromethyl)isoquinolin-3-amine is 212.17 g/mol .[6] A prominent peak at m/z = 212 is expected in the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the isoquinoline core is a key diagnostic feature.[7] Common fragmentation pathways may involve the loss of HCN or the trifluoromethyl group.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. 8-(trifluoromethyl)isoquinolin-3-amine - Crystalline Powder, Cas No: 65439-61-2, 98% Purity, Slightly Soluble In Water, Toxic Properties at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Isoquinoline Alkaloids: From Traditional Medicine to Modern Drug Discovery

Preamble: The Enduring Relevance of a Privileged Scaffold

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, primarily derived from the amino acid tyrosine in the plant kingdom.[1][2] Their history is deeply intertwined with human medicine, from the potent analgesic properties of morphine isolated from Papaver somniferum in the early 19th century to the widespread use of berberine in traditional remedies.[3] This chemical scaffold has proven to be a "privileged structure" in medicinal chemistry, a framework that is capable of binding to a wide range of biological targets with high affinity. This guide provides a technical overview for researchers and drug development professionals on the core therapeutic applications of these compounds, focusing on the underlying mechanisms of action, methodologies for their investigation, and future perspectives in drug discovery.

Section 1: The Spectrum of Bioactivity: Key Therapeutic Arenas

The therapeutic potential of isoquinoline alkaloids is remarkably broad, spanning applications from oncology to neurology.[3][4] This versatility stems from their ability to interact with fundamental cellular targets, including nucleic acids, functional proteins, and key enzymes involved in signal transduction.[5][6] We will explore the most robustly researched and promising of these applications.

Anticancer Applications: Multi-Targeted Cellular Assault

A significant body of evidence underscores the potential of isoquinoline alkaloids as anticancer agents.[5][7] Unlike highly specific targeted therapies, many of these natural compounds exert their effects through a multi-pronged attack on cancer cell proliferation, survival, and metastasis.[5][8] Key mechanisms include the induction of cell cycle arrest, apoptosis, and autophagy.[5]

Berberine: This protoberberine alkaloid, extracted from plants of the Berberis genus, is one of the most extensively studied.[9][10] Its anticancer activity is linked to the modulation of several key signaling pathways.[11] In pancreatic cancer models, for instance, berberine has been shown to suppress cancer stem cell populations and inhibit cell viability by dysregulating cellular energetics.[12] It upregulates tumor suppressor genes and activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[12]

Sanguinarine: A benzophenanthridine alkaloid from the bloodroot plant (Sanguinaria canadensis), sanguinarine demonstrates potent pro-apoptotic and anti-proliferative effects across various cancer types.[13][14][15] Its mechanisms include the inhibition of aberrantly activated signal transduction pathways and the induction of cell death.[16] It is a potent inhibitor of NF-κB activation, a critical pathway in inflammation-driven cancers.[6]

The table below summarizes the cytotoxic activity of selected isoquinoline alkaloids against various cancer cell lines.

| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Primary Mechanism of Action | Reference |

| Berberine | Pancreatic (PDAC) | Varies | AMPK activation, apoptosis induction | [12] |

| Sanguinarine | Various | Varies | Pro-apoptotic, anti-inflammatory (NF-κB inhibition) | [6][14] |

| 9-demethylmucroniferanine A | Gastric (MGC-803) | 5.1 | Topoisomerase I inhibition, G2/M phase arrest, apoptosis | [3] |

| 9-demethylmucroniferanine A | Gastric (HGC-27) | 7.6 | Topoisomerase I inhibition, G2/M phase arrest, apoptosis | [3] |

| 3,4-2H-tomentelline C | Liver (HepG2) | 7.42 | Cytotoxicity | [3] |

Neurological and Analgesic Applications: Modulating the Central Nervous System

The most famous application of an isoquinoline alkaloid is the use of morphine for pain management.[17] This field has expanded to investigate the neuroprotective potential of other members of this class in the context of complex neurodegenerative diseases like Alzheimer's and Parkinson's.[4][18]

Morphine: The archetypal opioid analgesic, morphine exerts its effects primarily by acting as an agonist at the μ-opioid receptor (MOR) in the central nervous system.[19] Binding to these presynaptic receptors inhibits neurotransmitter release, thereby dampening the transmission of pain signals.[20][21] This CNS depression results in analgesia and sedation.[19][21]

Berberine and other alkaloids have shown promise in neuroprotection.[22] Studies suggest they can exert neuroprotective effects by inhibiting neuroinflammation, combating oxidative damage, regulating autophagy, and improving mitochondrial dysfunction.[22] For example, berberine has been reported to have a neuroprotective effect against cerebral ischemia by activating the PI3K/Akt signaling pathway, a key pro-survival cascade.[23] Some tetrahydroisoquinoline derivatives have been found to possess neurochemical properties that may be relevant to Parkinson's disease, acting as precursors to active neurotoxins that affect dopaminergic neurons.[1]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases. Isoquinoline alkaloids have demonstrated significant anti-inflammatory properties, often by modulating core signaling pathways.[9][24]

Many of these compounds, including sanguinarine and the novel alkaloid Litcubanine A, inhibit the NF-κB pathway.[6][25] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The alkaloid Litcubanine A was shown to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway and by directly binding to and inhibiting iNOS.[25] Furthermore, some isoquinoline alkaloids have been investigated for their dual anti-inflammatory and antiviral activities, with papaverine and emetine showing potential against SARS-CoV-2 by inhibiting targets like the p38 MAPK signaling pathway.[24]

Antimicrobial Activity

Historically, many plant extracts rich in isoquinoline alkaloids were used as antimicrobial agents in folk medicine.[5][6] Modern research has validated these uses, identifying specific compounds with activity against a range of pathogens. Berberine, for example, is noted for its broad-spectrum antibacterial properties.[3][10] The mechanism of action can involve disruption of bacterial cell structures, inhibition of key enzymes, or interference with nucleic acid synthesis.[26] Naphthylisoquinoline alkaloids from plants like Ancistrocladus heyneanus have also shown considerable activity, particularly against Gram-positive bacteria.[27]

Section 2: Investigating Bioactivity: Core Methodologies

Validating the therapeutic potential of isoquinoline alkaloids requires a systematic pipeline of in vitro and in vivo experimentation. The trustworthiness of these investigations hinges on robust, well-controlled protocols.

Experimental Workflow for In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential typically involves screening for cytotoxicity against a panel of cancer cell lines. This workflow provides a logical progression from initial compound handling to hit identification.

Caption: A typical workflow for in vitro screening of isoquinoline alkaloids for anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability

This protocol details a common colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability, after treatment with a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinoline alkaloid on a selected cancer cell line.

A. Materials & Reagents:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Isoquinoline alkaloid stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

B. Experimental Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency in a T-75 flask.

-

Wash cells with PBS, then detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Control: Include wells for "untreated" (cells + medium only) and "vehicle" (cells + medium with the highest concentration of DMSO used).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoquinoline alkaloid in complete medium from the stock solution. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for another 48-72 hours (treatment duration should be optimized based on the cell line's doubling time).

-

-

MTT Assay:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

C. Data Acquisition and Analysis:

-

Readout: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

-

Section 3: Deciphering Mechanisms: Signaling Pathways

Understanding how these alkaloids work is paramount for their development as therapeutic agents. Many, like berberine, modulate complex intracellular signaling networks.

Berberine's Anticancer Mechanism via PI3K/Akt Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling axis that is frequently hyperactivated in cancer. It promotes cell growth, proliferation, and inhibits apoptosis. Berberine has been shown to exert its anticancer effects in part by inhibiting this pathway.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Sanguinarine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Morphine - Wikipedia [en.wikipedia.org]

- 20. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 21. youtube.com [youtube.com]

- 22. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids | MDPI [mdpi.com]

- 23. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 26. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. primescholars.com [primescholars.com]

Methodological & Application

Application Notes and Protocols for 8-(Trifluoromethyl)isoquinolin-3-amine in Pharmaceutical Development

Introduction: The Strategic Importance of the 8-(Trifluoromethyl)isoquinolin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. The 8-(trifluoromethyl)isoquinolin-3-amine core has emerged as a privileged structure, particularly in the design of targeted therapies such as kinase inhibitors. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidation and can increase the acidity of nearby protons. Furthermore, the -CF3 group often improves a molecule's lipophilicity, which can enhance cell membrane permeability and target engagement.

The isoquinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs. The amino group at the 3-position provides a crucial handle for synthetic elaboration, allowing for the construction of diverse compound libraries through reactions such as amide bond formation and cross-coupling reactions. This combination of a trifluoromethylated isoquinoline core with a reactive amino group makes 8-(trifluoromethyl)isoquinolin-3-amine a highly valuable intermediate for the synthesis of next-generation therapeutics, particularly in oncology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-(trifluoromethyl)isoquinolin-3-amine as a pharmaceutical intermediate. We will delve into its chemical properties, a proposed synthetic protocol, and a detailed application protocol for its use in the synthesis of a potent kinase inhibitor, supported by mechanistic insights and safety considerations.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of 8-(trifluoromethyl)isoquinolin-3-amine is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1357945-83-5 | [1] |

| Molecular Formula | C₁₀H₇F₃N₂ | [1] |

| Molecular Weight | 212.17 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as DMSO and ethanol. | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Proposed Synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine

Conceptual Synthetic Pathway

Caption: Proposed synthetic route to 8-(Trifluoromethyl)isoquinolin-3-amine.

Experimental Protocol (Proposed)

Step 1: Bromination of 2-Bromo-3-methylbenzotrifluoride

-

To a solution of 2-bromo-3-methylbenzotrifluoride in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 2-bromo-3-(bromomethyl)benzotrifluoride, which can be used in the next step without further purification.

Step 2: Cyanation

-

Dissolve the crude 2-bromo-3-(bromomethyl)benzotrifluoride in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise at room temperature, ensuring the temperature does not exceed 40 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(2-bromo-3-(trifluoromethyl)phenyl)acetonitrile.

Step 3: Cyclization to form the Isoquinolinone Core

-

To a suspension of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 2-(2-bromo-3-(trifluoromethyl)phenyl)acetonitrile in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 8-(trifluoromethyl)isoquinolin-3-ol.

Step 4: Amination to 8-(Trifluoromethyl)isoquinolin-3-amine

-

A common route for the synthesis of 3-aminoquinolines involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[3]

-

Alternatively, the hydroxyl group can be converted to a better leaving group (e.g., a triflate) followed by a Buchwald-Hartwig amination with an ammonia surrogate.

Application Protocol: Synthesis of a Potent FLT3 Kinase Inhibitor

The 3-aminoisoquinoline scaffold is a key component of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3][4] The following protocol details the use of 8-(trifluoromethyl)isoquinolin-3-amine in a Sonogashira coupling followed by an amidation to construct a representative FLT3 inhibitor.

Workflow for the Synthesis of a Representative FLT3 Inhibitor

Caption: Synthetic workflow for a representative FLT3 inhibitor.

Detailed Experimental Protocol

Part 1: Amide Coupling

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 8-(trifluoromethyl)isoquinolin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.2 eq.) to the solution and cool to 0 °C.

-

Acylation: Slowly add a solution of 4-ethynylbenzoyl chloride (1.1 eq.) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(8-(trifluoromethyl)isoquinolin-3-yl)-4-ethynylbenzamide.

Part 2: Sonogashira Coupling

-

Catalyst Preparation: In a separate flask, degas a mixture of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) in a suitable solvent system (e.g., THF/triethylamine). The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds.[5]

-